molecular formula C5H13O3P B1201941 Diethyl methylphosphonate CAS No. 683-08-9

Diethyl methylphosphonate

Cat. No. B1201941
CAS No.: 683-08-9
M. Wt: 152.13 g/mol
InChI Key: NYYLZXREFNYPKB-UHFFFAOYSA-N
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Patent
US05639902

Procedure details

188 g (1.32 mol) of methyl iodide are poured under nitrogen into a dry three-necked flask surmounted by an alcohol condenser (-10° C.), and then heated to the refluxing temperature. 168 g (1.02 mol) of triethyl phosphite are then added dropwise. The reaction is exothermic, and the temperature rises in the course of one hour to 73° C. The temperature of the mixture is maintained for one hour at between 70° and 75° C., and the solution is then cooled and concentrated in a rotary evaporator. The diethyl methylphosphonate is distilled under nitrogen, under reduced pressure.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.[P:3]([O:10]CC)([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6]>>[CH3:1][P:3](=[O:10])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
CI
Step Two
Name
Quantity
168 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
surmounted by an alcohol condenser
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture is maintained for one hour at between 70° and 75° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution is then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The diethyl methylphosphonate is distilled under nitrogen, under reduced pressure

Outcomes

Product
Name
Type
Smiles
CP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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